3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide 3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16359607
InChI: InChI=1S/C21H21N3O6S/c1-29-15-4-6-19(30-2)18(10-15)24-12-22-17-9-13(3-5-16(17)21(24)26)20(25)23-14-7-8-31(27,28)11-14/h3-6,9-10,12,14H,7-8,11H2,1-2H3,(H,23,25)
SMILES:
Molecular Formula: C21H21N3O6S
Molecular Weight: 443.5 g/mol

3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC16359607

Molecular Formula: C21H21N3O6S

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide -

Specification

Molecular Formula C21H21N3O6S
Molecular Weight 443.5 g/mol
IUPAC Name 3-(2,5-dimethoxyphenyl)-N-(1,1-dioxothiolan-3-yl)-4-oxoquinazoline-7-carboxamide
Standard InChI InChI=1S/C21H21N3O6S/c1-29-15-4-6-19(30-2)18(10-15)24-12-22-17-9-13(3-5-16(17)21(24)26)20(25)23-14-7-8-31(27,28)11-14/h3-6,9-10,12,14H,7-8,11H2,1-2H3,(H,23,25)
Standard InChI Key YESHSYKJRBXJQP-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CCS(=O)(=O)C4

Introduction

3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound featuring a quinazoline core, which is significant in medicinal chemistry due to its diverse biological activities. The compound's molecular formula is C21H21N3O6S, with a molecular weight of approximately 448.42 g/mol, although this value might slightly vary based on specific conditions .

Structural Features

The compound incorporates several key structural elements:

  • Quinazoline Core: Known for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • 2,5-Dimethoxyphenyl Group: Contributes to the compound's lipophilicity and potential interaction with biological targets.

  • 1,1-Dioxidotetrahydrothiophen-3-yl Moiety: Enhances reactivity due to the presence of sulfur and the dioxo group.

Synthesis

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. These steps may include:

  • Condensation Reactions: To form the quinazoline core.

  • Nucleophilic Substitutions: To introduce the tetrahydrothiophene moiety.

  • Cyclization Reactions: To finalize the quinazoline structure.

Each step requires careful optimization of reaction conditions to ensure high yields and purity.

Chemical Reactivity

The compound's chemical reactivity is attributed to its functional groups:

  • Carboxamide Group: Can undergo hydrolysis.

  • Quinazoline Moiety: Can participate in electrophilic substitutions.

  • Thiophene Ring: Allows for potential reactions such as oxidation or nucleophilic substitutions.

Biological Activities

Research indicates that compounds similar to 3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide exhibit a range of biological activities, including:

  • Antimicrobial Activity: Against bacterial and fungal pathogens.

  • Anticancer Activity: Potential inhibition of cancer cell growth.

  • Anti-inflammatory Activity: Possible modulation of inflammatory pathways.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamideNot specifiedNot specifiedPotential anti-inflammatory, antimicrobial
3-(2,5-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamideC21H21N3O6SApproximately 448.42Antimicrobial, anticancer, anti-inflammatory
N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamideC13H16N2O4SApproximately 300.34Potential biological activities under investigation

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